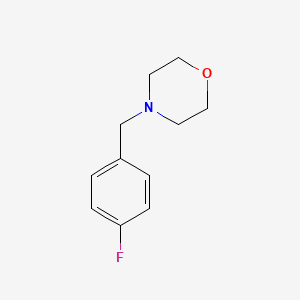

4-(4-Fluorobenzyl)morpholine

Beschreibung

Contextual Significance of the Morpholine (B109124) Heterocycle in Chemical Sciences

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govdntb.gov.ua Its prevalence in numerous approved and experimental drugs stems from its advantageous physicochemical and metabolic properties. nih.gov The presence of the ether oxygen and the secondary amine imparts a unique polarity and basicity (pKa ≈ 8.7), which can enhance the solubility, bioavailability, and metabolic stability of drug candidates. acs.orgpharmjournal.ru

The morpholine moiety is considered a versatile building block in organic synthesis due to its ready availability and the ease with which it can be incorporated into larger molecular frameworks. nih.govdntb.gov.ua It can act as a pharmacophore, directly interacting with biological targets, or as a scaffold that correctly orients other functional groups for optimal binding. nih.govacs.org Furthermore, its incorporation can lead to improved pharmacokinetic profiles, including enhanced permeability across the blood-brain barrier in some instances. nih.gov A wide array of biological activities have been associated with morpholine-containing compounds, including anticancer, anti-inflammatory, and neuroprotective effects. ijprems.come3s-conferences.org

Table 1: Key Attributes of the Morpholine Heterocycle in Drug Discovery

| Attribute | Significance |

|---|---|

| Structure | Six-membered ring with ether and amine functionalities. researchgate.net |

| Physicochemical Properties | Imparts advantageous solubility and polarity. nih.gov |

| Pharmacokinetics | Can improve bioavailability and metabolic stability. dntb.gov.ua |

| Biological Activity | Found in drugs with a wide range of therapeutic applications. ijprems.com |

| Synthetic Versatility | Readily incorporated as a building block in organic synthesis. nih.gov |

Strategic Incorporation of Fluorinated Benzyl (B1604629) Moieties in Organic Frameworks

The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate their biological properties. mdpi.com The 4-fluorobenzyl group, in particular, offers several advantages. The fluorine atom, being highly electronegative and having a small atomic radius, can significantly alter the electronic properties of the benzyl ring without introducing significant steric hindrance. mdpi.com

Overview of Academic Research Trajectories for 4-(4-Fluorobenzyl)morpholine and Analogues

Research involving this compound and its analogues has been multifaceted, primarily focusing on its utility as a synthetic intermediate and its potential in medicinal chemistry.

One significant area of investigation is its role as a precursor for more complex biologically active molecules. For instance, the closely related analogue, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, has been synthesized as an intermediate for potential therapeutic agents. chemsrc.com Similarly, this compound-2-carboxylic acid is utilized as a building block in the synthesis of various organic compounds, including pharmaceuticals.

In the context of medicinal chemistry, derivatives of this compound are being explored for a range of therapeutic applications. Research into morpholine-based compounds for neurodegenerative diseases has identified them as potential inhibitors of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). tandfonline.comnih.gov The structural features of this compound make it an attractive scaffold for the design of such inhibitors.

Furthermore, the anticancer potential of morpholine derivatives is another active area of research. researchgate.netnih.gov Analogues of this compound are being investigated for their cytotoxic effects against various cancer cell lines. The combination of the morpholine ring and the fluorinated benzyl group is being explored to enhance the potency and selectivity of these potential anticancer agents.

The development of radiotracers for positron emission tomography (PET) imaging represents another research trajectory. Fluorinated compounds are of particular interest for this application, and the synthesis of fluorinated benzazepine derivatives for imaging dopamine (B1211576) D-1 receptors highlights the potential utility of scaffolds like this compound in this field. nih.gov

Table 2: Research Applications of this compound and Analogues

| Research Area | Application | Key Findings/Focus |

|---|---|---|

| Synthetic Chemistry | Intermediate/Building Block | Synthesis of complex molecules and pharmaceuticals. chemsrc.com |

| Neurodegenerative Diseases | Enzyme Inhibition | Potential inhibitors of AChE and MAO for diseases like Alzheimer's and Parkinson's. tandfonline.comnih.gov |

| Oncology | Anticancer Agents | Investigation of cytotoxic activity against various cancer cell lines. researchgate.netnih.gov |

| Medical Imaging | PET Radiotracers | Development of fluorinated probes for imaging biological targets in the brain. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDOZKXIKPFFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorobenzyl Morpholine and Cognate Structures

N-Alkylation and Arylation Approaches to Morpholine (B109124) Derivatization

The most direct methods for synthesizing 4-(4-fluorobenzyl)morpholine involve the formation of a bond between the nitrogen atom of the morpholine ring and the 4-fluorobenzyl group.

The N-alkylation of morpholine with a suitable 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or bromide, is a conventional and widely practiced method. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the secondary amine (morpholine) acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. The reaction of morpholine with alcohols, catalyzed by systems like CuO-NiO/γ-Al₂O₃, represents an alternative alkylation strategy. researchgate.net For instance, the N-methylation of morpholine with methanol (B129727) has been shown to achieve a 95.3% conversion with 93.8% selectivity for N-methylmorpholine under optimized conditions. researchgate.net While direct alkylation with halides is common, greener methods are being explored, such as the Leuckart reaction, which can produce N-(4-chlorobenzyl)morpholine in high yield without toxic reagents or catalysts. morressier.com

A specific synthesis of an intermediate for 2-aminomethyl-4-(4-fluorobenzyl)morpholine involves the reaction of (R)-(-)-epichlorohydrin with 4-fluorobenzylamine (B26447) in cyclohexane, which yields (R)-(+)-3-Chloro-l-(4-fluorobenzylamino)-2-propanol. clockss.org This amino alcohol can then be further processed to form the morpholine ring. clockss.org

Table 1: Examples of Direct N-Alkylation Conditions

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Methanol | CuO-NiO/γ-Al₂O₃ | Gas-solid phase | N-methylmorpholine | 93.8% (selectivity) | researchgate.net |

| Morpholine | 4-chlorobenzaldehyde | Formic acid (Leuckart) | None | N-(4-chlorobenzyl)morpholine | 82% | morressier.com |

Modern synthetic chemistry often employs metal-catalyzed cross-coupling reactions to form C-N bonds, a process known as N-arylation or N-alkylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of this approach. While typically used for N-arylation, variations can be applied to N-benzylation.

In the context of synthesizing morpholine derivatives, this would involve coupling morpholine with an aryl halide. For example, palladium complexes supported by dialkylterphenyl phosphine (B1218219) ligands have been developed for the efficient amination of aryl chlorides and bromides with various nitrogen nucleophiles, including morpholine. researchgate.net These methods offer a powerful alternative to classical alkylation, often with broader substrate scope and milder reaction conditions. The choice of ligand is crucial for the success of these catalytic cycles. For instance, the complex [(PCyp₂ArXyl₂)PdCl₂(morpholine)] has demonstrated high catalytic activity in the coupling of aryl bromides and chlorides. researchgate.net

Table 2: Catalytic Systems for N-Arylation of Morpholine

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-chlorotoluene | [Pd] | Dialkylterphenyl phosphine | NaOtBu | THF | 80 °C | - | researchgate.net |

De Novo Synthesis of the Morpholine Ring System

Instead of modifying a pre-formed morpholine ring, de novo strategies build the heterocyclic system from acyclic or smaller cyclic precursors. These methods are particularly valuable for creating highly substituted or complex morpholine structures that are not easily accessible through direct derivatization.

The intramolecular cyclization of amino alcohols is a fundamental strategy for constructing the morpholine ring. Palladium-catalyzed carboamination reactions represent a sophisticated method for achieving this transformation. nih.gov These reactions involve the addition of a carbon group (from an aryl or vinyl halide) and a nitrogen atom across a double bond within the same molecule. nih.govnih.gov

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amino alcohol. An intramolecular aminopalladation step forms the key C-N bond and creates the heterocyclic ring, followed by reductive elimination to yield the product and regenerate the catalyst. nih.gov These reactions can provide access to substituted pyrrolidines and tetrahydrofurans and the principles can be extended to morpholine synthesis. nih.gov For example, palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with aryl bromides has been used to synthesize substituted pyrrolidines, a reaction that could be adapted for six-membered rings like morpholines. nih.gov

Ring-closing reactions of open-chain molecules that contain all the necessary atoms for the morpholine ring are a versatile synthetic route. A prominent example is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org This reaction uses ruthenium-based catalysts (like Grubbs' catalysts) to form a carbon-carbon double bond within a molecule by joining two terminal alkene groups, with the concurrent release of ethylene (B1197577) gas. wikipedia.org To synthesize a morpholine derivative, a diallylamine (B93489) precursor containing an ether linkage in the appropriate position would be required. Subsequent reduction of the double bond in the resulting dehydromorpholine would yield the saturated morpholine ring.

Another approach involves the intramolecular SN2 cyclization of a pre-functionalized open-chain precursor, such as a haloalkoxy amine. nih.gov This method involves the ring opening of activated aziridines or azetidines with haloalcohols, followed by a base-mediated intramolecular cyclization to form the morpholine ring with high regio- and stereoselectivity. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org This strategy offers significant advantages in terms of atom economy and step efficiency. frontiersin.org

Several MCRs have been developed for the synthesis of morpholine derivatives. For instance, an efficient synthesis of 2,2,6-trisubstituted morpholines has been described involving a one-pot reaction of epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. nih.govacs.org Such approaches allow for the rapid assembly of complex molecular scaffolds from simple starting materials. frontiersin.org

Stereoselective Synthesis and Chiral Resolution

The synthesis of morpholine derivatives with defined stereochemistry can be broadly categorized into asymmetric synthesis, where the desired stereoisomer is formed directly or in significant excess, and chiral resolution, where a mixture of enantiomers is separated.

Asymmetric Synthetic Routes to Enantiomerically Pure Derivatives

The direct synthesis of enantiomerically pure morpholines often relies on the use of chiral starting materials or chiral catalysts. A notable example is the asymmetric synthesis of (S)-(-)- and (R)-(+)-2-aminomethyl-4-(4-fluorobenzyl)morpholine. This synthesis commences with the reaction of commercially available chiral epichlorohydrins with 4-fluorobenzylamine. This key step establishes the stereocenter that will become the C-2 position of the morpholine ring.

Another powerful strategy for accessing chiral morpholines is through the asymmetric hydrogenation of unsaturated morpholine precursors. khanacademy.org This method utilizes chiral transition-metal catalysts, such as rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivities in the reduction of a double bond within the morpholine ring system. khanacademy.org This "after cyclization" approach is highly efficient for producing a variety of 2-substituted chiral morpholines with excellent yields and enantiomeric excesses (up to 99% ee). khanacademy.org The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome.

Diastereoselective Synthesis of Substituted Morpholine Congeners

In cases where multiple stereocenters are present, diastereoselective synthesis aims to control the relative stereochemistry of these centers. One-pot reactions have been developed for the diastereoselective synthesis of substituted morpholines from readily available starting materials like vinyloxiranes and amino-alcohols. These methods often employ sequential catalysis, for instance, a palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization.

Photocatalytic annulation strategies have also emerged as a powerful tool for the diastereoselective synthesis of morpholines. These reactions typically utilize visible-light-activated photocatalysts in combination with Lewis and Brønsted acids to construct the morpholine ring with high stereocontrol.

While not specific to this compound, the principles of diastereoselective synthesis have been extensively demonstrated in related heterocyclic systems. For example, the diastereoselective synthesis of 4-methylproline derivatives has been achieved with high levels of stereocontrol, offering insights into strategies that could be adapted for the synthesis of substituted morpholines.

Techniques for Chiral Resolution

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate them. A common and effective method is the formation of diastereomeric salts. This involves reacting the racemic amine, such as a derivative of this compound, with a chiral acid. The resulting salts are diastereomers and often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net

A specific example relevant to the this compound scaffold is the resolution of (±)-4-(4-fluorobenzyl)-2-(p-toluenesulfonyloxymethyl)morpholine. This racemic mixture has been successfully resolved using either the (+) or (-) enantiomer of N-(p-toluenesulfonyl)glutamic acid as the resolving agent. After separation of the diastereomeric salts, the desired enantiomer of the morpholine derivative can be recovered.

Post-Synthetic Functionalization of the this compound Nucleus

Once the core morpholine structure is established, further chemical modifications can be introduced to explore structure-activity relationships and optimize properties. This post-synthetic functionalization can target different parts of the this compound molecule.

Introduction of Carboxylic Acid Functionalities

The introduction of a carboxylic acid group can significantly impact the physicochemical properties and biological activity of a molecule. For the this compound scaffold, the synthesis of this compound-2-carboxylic acid has been reported. This can be achieved through multi-step synthetic routes that involve the condensation of fluorinated benzyl (B1604629) derivatives with appropriate morpholine precursors. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often necessary to control the reactivity during the synthesis, followed by deprotection and cyclization steps to yield the final carboxylic acid derivative.

Transformations of the Fluorobenzyl Moiety (e.g., Nucleophilic Substitution)

The 4-fluorobenzyl group itself can be a site for further functionalization. The fluorine atom on the aromatic ring can potentially be displaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. Such reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group. While the fluorine atom is a viable leaving group, SNAr reactions on unactivated fluoroaromatics can be challenging.

General studies on nucleophilic aromatic substitution on 4-fluorophenylsulfonamides have demonstrated that nitrogen, oxygen, and sulfur nucleophiles can displace the fluorine atom under specific conditions. However, there are currently no specific examples in the reviewed literature detailing the nucleophilic substitution on the 4-fluorobenzyl moiety of this compound itself. Such transformations would likely require forcing conditions or activation of the aromatic ring to proceed efficiently.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-(4-Fluorobenzyl)morpholine, offering precise insights into the proton and carbon environments, the influence of the fluorine substituent, and the molecule's conformational dynamics.

High-Resolution 1H NMR for Proton Environment Analysis

High-resolution 1H NMR spectroscopy provides detailed information about the chemical environment of each proton in this compound. The spectrum is characterized by distinct signals for the protons of the morpholine (B109124) ring and the 4-fluorobenzyl group.

The protons on the morpholine ring typically appear as multiplets due to their coupling with each other. The protons on the carbons adjacent to the oxygen atom (O-CH2) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (N-CH2). The benzylic protons (Ar-CH2) also give a characteristic signal, which can be influenced by the neighboring aromatic ring and the morpholine nitrogen. The aromatic protons of the 4-fluorophenyl group exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine couplings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Morpholine H (adjacent to N) | ~2.40 - 2.60 | m | - |

| Benzyl (B1604629) CH2 | ~3.40 - 3.50 | s | - |

| Morpholine H (adjacent to O) | ~3.60 - 3.80 | m | - |

| Aromatic H (ortho to F) | ~6.95 - 7.05 | t | ~8.7 |

| Aromatic H (meta to F) | ~7.20 - 7.30 | dd | ~8.5, 5.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

13C NMR for Carbon Skeleton Elucidation and Substituent Chemical Shift Parameters

13C NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum displays distinct signals for each carbon atom in the molecule, with their chemical shifts being influenced by their local electronic environment.

The carbon atoms of the morpholine ring adjacent to the oxygen atom (O-CH2) are typically found at a lower field (higher ppm) than those adjacent to the nitrogen atom (N-CH2). The benzylic carbon (Ar-CH2) also has a characteristic chemical shift. The aromatic carbons show distinct resonances, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (1JCF). The other aromatic carbons also show smaller carbon-fluorine couplings (nJCF).

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

|---|---|---|

| Morpholine C (adjacent to N) | ~53 - 54 | - |

| Benzyl CH2 | ~62 - 63 | - |

| Morpholine C (adjacent to O) | ~67 - 68 | - |

| Aromatic C (meta to F) | ~115.0 - 115.5 | d, ~21 |

| Aromatic C (ortho to F) | ~130.5 - 131.0 | d, ~8 |

| Aromatic C (ipso to CH2) | ~133 - 134 | d, ~3 |

| Aromatic C (ipso to F) | ~161 - 163 | d, ~245 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. 'd' denotes a doublet.

19F NMR for Characterization of Fluorine Substituents

19F NMR spectroscopy is a highly sensitive technique specifically used to characterize the fluorine substituent on the benzyl group. nih.gov The 19F NMR spectrum of this compound shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard reference like CFCl3. colorado.edunih.gov The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Dynamic NMR for Conformational Equilibrium and Inversion Barrier Determination

The morpholine ring in this compound is not planar and exists predominantly in a chair conformation. This chair conformation can undergo a ring inversion process, leading to an equilibrium between two chair forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such conformational changes. copernicus.orgnih.gov

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring. nih.gov However, by lowering the temperature, the rate of inversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of interconverting protons will broaden and eventually split into two separate signals, corresponding to the distinct axial and equatorial protons. nih.gov By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the rate of the ring inversion and the energy barrier (activation free energy, ΔG‡) for this process. researchgate.netresearchgate.net Studies on similar morpholine derivatives have shown that the energy barrier for ring inversion is typically in the range of 10-12 kcal/mol. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to the sum of the atomic masses of its constituent atoms (C11H14FNO).

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound include: libretexts.orglibretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pathway for amines. libretexts.org This can result in the loss of a C2H4O fragment or the formation of a stable morpholinium ion.

Benzylic cleavage: The bond between the benzyl group and the morpholine nitrogen can break, leading to the formation of a stable fluorobenzyl cation (m/z 109) or a morpholine radical cation. The fluorobenzyl cation is often a prominent peak in the spectrum.

Retro-Diels-Alder reaction: The morpholine ring can undergo a retro-Diels-Alder type fragmentation, leading to the loss of a neutral molecule like ethene oxide.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 195 | [M]+• | Molecular Ion |

| 109 | [C7H6F]+ | Benzylic cleavage |

| 100 | [C5H10NO]+ | Alpha-cleavage with charge retention on morpholine |

| 86 | [C4H8N]+ | Cleavage of the morpholine ring |

Note: The relative intensities of the fragment ions can vary depending on the ionization method and the energy used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. vscht.cz These techniques are based on the interaction of electromagnetic radiation with the molecule, causing transitions between vibrational energy levels.

The IR spectrum is obtained by measuring the absorption of infrared radiation, while the Raman spectrum is obtained by measuring the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of the molecule.

Key vibrational modes for this compound include:

C-H stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while the aliphatic C-H stretching vibrations of the morpholine and benzyl groups appear below 3000 cm-1. docbrown.info

C-F stretching: The C-F stretching vibration of the fluorobenzyl group gives rise to a strong absorption band in the IR spectrum, typically in the region of 1250-1000 cm-1.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the morpholine ring are characteristic and appear in the fingerprint region of the IR spectrum, usually around 1100 cm-1. researchgate.net

C-N stretching: The C-N stretching vibrations of the tertiary amine in the morpholine ring are also found in the fingerprint region, typically between 1250 and 1020 cm-1.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1600-1450 cm-1 region.

| Vibrational Mode | Approximate Frequency (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-F Stretch | 1250 - 1000 | Strong (IR) |

| C-O-C Asymmetric Stretch | ~1120 | Strong (IR) |

| C-N Stretch | 1250 - 1020 | Medium |

Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Based on a comprehensive search of available scientific literature, there is no specific published data for the compound “this compound” corresponding to the advanced characterization techniques requested in the outline.

Specifically:

Specialized Spectroscopic Techniques:There are no published studies using techniques such as IR Resonant VUV Photoionization Mass Spectroscopy to analyze the conformational stability of this compound. Research employing this method has been conducted on the parent morpholine ring, but not on this specific derivative.

Due to the absence of specific experimental data for "this compound" in these advanced analytical areas, it is not possible to generate the thorough and scientifically accurate content for the specified sections and subsections as requested.

Mechanistic Organic Chemistry of 4 4 Fluorobenzyl Morpholine and Analogues

Reaction Mechanisms in Morpholine (B109124) Ring Formation

The morpholine ring, a privileged scaffold in medicinal chemistry, can be synthesized through various reaction mechanisms. researchgate.netresearchgate.net A common industrial method involves the dehydration of diethanolamine (B148213) using concentrated sulfuric acid. wikipedia.org Another approach is the reaction of bis(2-chloroethyl)ether with ammonia (B1221849). wikipedia.org Furthermore, morpholine can be produced from diethylene glycol and ammonia at high temperatures and pressures over a suitable catalyst. wikipedia.org

More sophisticated laboratory syntheses offer access to substituted morpholines. One strategy involves the SN2-type ring opening of activated aziridines and azetidines with halogenated alcohols, followed by a base-mediated intramolecular cyclization. nih.gov This method provides a high degree of regio- and stereoselectivity. nih.gov

Another versatile approach is the Ugi multicomponent reaction, which allows for the de novo assembly of highly substituted morpholine rings. nih.govacs.org This one-pot procedure involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and a suitable acid, followed by an intramolecular SN2 cyclization. nih.govacs.org The reaction conditions can be optimized to achieve good yields. nih.gov For instance, using sodium hydride or potassium tert-butoxide in acetonitrile (B52724) has proven effective for the cyclization step. nih.gov

The formation of the morpholine ring can also be achieved through a tandem Knoevenagel–Michael reaction, a four-component reaction that can proceed at ambient temperature without additional additives. researchgate.net Additionally, a cascade sequence involving the ring opening of an oxazetidine followed by a spontaneous ring closure can yield morpholine hemiaminals. acs.org

Table 1: Selected Morpholine Ring Formation Reactions

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Diethanolamine | Concentrated H₂SO₄ | Unsubstituted Morpholine | wikipedia.org |

| Bis(2-chloroethyl)ether, Ammonia | - | Unsubstituted Morpholine | wikipedia.org |

| Diethylene glycol, Ammonia | High temperature, high pressure, catalyst | Unsubstituted Morpholine | wikipedia.org |

| Activated Aziridines/Azetidines, Haloalcohols | Lewis acid, then base | Substituted Morpholines | nih.gov |

| Amine, Aldehyde/Ketone, Isocyanide, Acid | One-pot Ugi reaction followed by cyclization (e.g., NaH, CH₃CN) | Highly Substituted Morpholines | nih.govacs.org |

| Arylaldehydes, N,N'-dimethylbarbituric acid, Malononitrile, Morpholine | Alcohols or other organic solvents, ambient temperature | Substituted Ionic Scaffold | researchgate.net |

| Oxazetidine | Organic base | Morpholine Hemiaminal | acs.org |

Reactivity Profiles of the N-Benzyl and Fluorobenzyl Substituents

Polonowski Reaction Pathways of N-Oxides

The Polonowski reaction of N-oxides of N-benzylmorpholine analogues provides insight into the reactivity of the N-benzyl substituent. The reaction of N-benzylmorpholine-N-oxide (NBnMO) with acetic anhydride (B1165640) yields benzaldehyde (B42025) and acetmorpholide as expected products, but also tropone (B1200060) and a novel isoindole in a temperature-dependent ratio. researchgate.net

This complex product distribution arises from the formation of two primary carbenium-iminium ion intermediates:

An exo-centered species which can undergo a benzylium-tropylium type rearrangement, leading to the formation of tropone. researchgate.net

A ring-centered species that can react further via intramolecular electrophilic substitution to form the isoindole. researchgate.net

Studies on the Polonowski reaction of N,N-dimethylbenzylamine N-oxides have shown that the relative proportions of debenzylation and demethylation are influenced by substituents on the benzene (B151609) ring. rsc.org Electron-donating groups favor an iminium ion-like transition state for debenzylation, while electron-withdrawing groups lead to a transition state with more carbanionic character. rsc.org These findings suggest that the electronic nature of the 4-fluoro substituent in 4-(4-fluorobenzyl)morpholine would similarly influence the outcome of its N-oxide's Polonowski reaction. The first intermediate in the Polonowski reaction is proposed to be an N-acetoxyammonium ion, and the subsequent conversion to acetamides is an ionic process induced by the acetate (B1210297) ion, with no evidence for radical intermediates. rsc.org

Nucleophilic Reactivity at the Benzyl (B1604629) Moiety

The benzyl moiety of this compound can be subject to nucleophilic attack, although the presence of the electron-withdrawing fluorine atom can influence its reactivity. In related systems, direct nucleophilic attack and addition/cyclization reactions have been utilized to synthesize complex heterocyclic structures. For instance, 3-benzyl-benzo researchgate.netwikipedia.orgimidazo[2,1-b]thiazoles can be synthesized via the nucleophilic attack of 1H-benzo[d]imidazole-2-thiols on (Z)-(2,3-dibromoprop-1-en-1-yl)benzene. nih.gov

The reactivity of the benzyl group is also evident in the synthesis of N-benzyl protected morpholines, where reductive amination is a key step. nih.gov In the context of this compound, the fluorine substituent on the phenyl ring can undergo nucleophilic aromatic substitution, particularly under basic conditions.

Mechanistic Aspects of Quaternization at the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound is nucleophilic and can readily undergo quaternization reactions. wikipedia.org This reaction typically proceeds via an SN2 mechanism where the nitrogen atom attacks an electrophilic carbon, such as in an alkyl halide. The kinetics of the quaternization of poly(4-vinyl pyridine) with various alkyl and benzyl bromides have been studied, revealing that the reaction is influenced by steric and electronic factors. rsc.org For benzyl bromide, the activation energy for quaternization was found to be lower than for n-alkyl bromides, suggesting a more facile reaction. rsc.org

The quaternization of N,N-dimethylalkylamines with benzyl chloride is a well-established reaction, and the choice of solvent can influence the reaction efficiency. researchgate.net In the context of this compound, the quaternization can be achieved by reacting it with various electrophiles. For example, benzimidazolium salts have been synthesized by reacting 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine with 2-chloro-N-arylacetamides in acetonitrile. mdpi.com This reaction proceeds via nucleophilic substitution where the morpholine nitrogen attacks the electrophilic carbon of the chloroacetamide. mdpi.com

Table 2: Factors Influencing Quaternization of N-Substituted Amines

| Factor | Observation | Reference |

|---|---|---|

| Alkylating Agent | Benzyl bromide has a lower activation energy for quaternization of poly(4-vinyl pyridine) compared to n-alkyl bromides. | rsc.org |

| Steric Effects | Retardation of quaternization rate in poly(4-vinyl pyridine) is predominantly due to steric effects from neighboring reacted groups. | rsc.org |

| Solvent | The choice of solvent can significantly impact the synthesis and purification of quaternary ammonium (B1175870) salts. | researchgate.net |

| Nucleophilicity of Amine | The presence of an ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than piperidine. | wikipedia.org |

Decomposition Mechanisms and Thermal Stability Investigations

The thermal stability and decomposition mechanisms of morpholine derivatives are important considerations for their application. Studies on the degradation of [(N-morpholine)methylene]daunorubicin hydrochloride have shown that the decomposition process is influenced by temperature and humidity. nih.gov In dry air, the degradation follows first-order kinetics, while in the presence of humidity, it becomes an autocatalytic reaction. nih.gov

N-methylmorpholine-N-oxide (NMMO), a related compound, is known to undergo autocatalytic degradation at higher temperatures, a process induced by the formation of N-(methylene)morpholinium ions. researchgate.net Stabilizers are often added to prevent this uncontrollable decomposition. researchgate.net The thermal decomposition of quaternary ammonium salts, such as those that could be formed from this compound, has also been studied using thermogravimetric analysis to determine kinetic parameters like reaction order and activation energy. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, prized for its balance of accuracy and computational efficiency. This method is particularly well-suited for studying molecules of the size and complexity of 4-(4-Fluorobenzyl)morpholine. DFT calculations are used to determine the electronic structure of the molecule, which in turn allows for the prediction of a wide array of its chemical and physical properties.

One of the primary applications of DFT is the optimization of molecular geometry, which involves finding the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, this process would typically involve starting with an initial guess of the structure and then using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to iteratively adjust the atomic positions until the lowest energy conformation is found. ajchem-a.comnih.gov

The morpholine (B109124) ring in the compound can exist in different conformations, most notably the chair and boat forms. DFT calculations can be used to determine the relative energies of these conformers. It is generally expected that the chair conformation is more stable due to reduced steric hindrance. Furthermore, the orientation of the 4-fluorobenzyl group relative to the morpholine ring introduces additional conformational possibilities. DFT can elucidate the most stable arrangement, whether the benzyl (B1604629) group is in an equatorial or axial position, and the rotational preference around the C-N bond connecting the benzyl group to the morpholine nitrogen.

A theoretical study on related morpholine derivatives has shown that the chair conformation is indeed the more stable form. researchgate.net The energy difference between different conformers, such as the chair-equatorial and chair-axial forms, can be precisely calculated, providing insight into the conformational landscape of the molecule. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for a Morpholine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (morpholine) | 1.46 | - |

| C-O (morpholine) | 1.43 | - |

| C-C (morpholine) | 1.53 | - |

| C-N-C (morpholine) | - | 109.5 |

| C-O-C (morpholine) | - | 111.2 |

Note: This table provides representative values for a generic morpholine ring based on computational studies of related compounds. Actual values for this compound would require specific DFT calculations.

DFT is a powerful tool for understanding the electronic structure of a molecule. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the nitrogen atom, as well as the π-system of the fluorobenzyl group. Conversely, the LUMO is likely to be distributed over the aromatic ring and the benzylic carbon.

Another critical electronic property that can be visualized using DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms of the morpholine ring and the fluorine atom of the benzyl group, indicating these as likely sites for electrophilic attack. ajchem-a.comtci-thaijo.org Regions of positive potential would be expected around the hydrogen atoms.

Table 2: Representative Frontier Molecular Orbital Data for a Fluorobenzyl-containing Compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (HOMO-LUMO) | 5.3 |

Note: This table presents hypothetical data based on typical values for organic molecules containing similar functional groups. The actual values for this compound would need to be determined by specific DFT calculations.

DFT calculations are instrumental in mapping out the energetic landscape of chemical reactions. By identifying the structures and energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. For instance, if this compound were to undergo a reaction, DFT could be used to model the step-by-step process.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT can be used to locate the geometry of the transition state and calculate its energy. This information is invaluable for understanding reaction kinetics and for designing catalysts that can lower the activation energy, thereby speeding up the reaction. While specific reaction pathways for this compound are not extensively documented in the provided context, the general methodology of using DFT to explore such pathways is a standard and powerful approach in computational chemistry.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation. nih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule and the accessible conformations in a given environment (e.g., in a solvent or in the gas phase). This is particularly useful for exploring the full conformational landscape, including the interconversion between different chair and boat forms of the morpholine ring and the rotation of the fluorobenzyl group. nih.gov By analyzing the trajectory of the atoms over time, one can identify the most populated conformational states and the timescales of transitions between them. This provides a more complete understanding of the molecule's structural dynamics than static DFT calculations alone.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, often performed using DFT, are highly effective in predicting various spectroscopic properties of molecules. This allows for a direct comparison with experimental data, aiding in the confirmation of a molecule's structure and the assignment of its spectral features.

For this compound, theoretical calculations can predict its vibrational spectra (Infrared and Raman). mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can then be compared with an experimentally measured spectrum to confirm the identity and purity of the synthesized compound. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions present in the experimental sample. nih.gov

Furthermore, NMR chemical shifts (¹H and ¹³C) can also be calculated using quantum chemical methods. These theoretical chemical shifts can aid in the assignment of complex NMR spectra and provide further confirmation of the molecule's structure.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. DFT calculations have become a key tool for the theoretical prediction and design of molecules with significant NLO properties. jmcs.org.mxrsc.org The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

For this compound, DFT calculations can be used to compute these properties. The presence of an electron-donating morpholine group and an electron-withdrawing fluorine atom on the benzyl ring could potentially lead to a push-pull electronic system, which is a common feature in molecules with high NLO activity. Theoretical calculations would involve applying an external electric field in the DFT framework and calculating the molecule's response. The results of these calculations can guide the synthesis of new materials by predicting which structural modifications would lead to an enhanced NLO response. Studies on related fluorobenzyl derivatives have shown that they can exhibit promising NLO properties. bohrium.comresearchgate.net

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-(4-Fluorobenzyl)morpholine and its derivatives?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzylmorpholine analogs can be synthesized via alkylation of morpholine with halogenated benzyl derivatives. Advanced protocols involve MiniBlock® apparatus for high-throughput synthesis of analogs, as demonstrated for 4-(2-chlorobenzyl)morpholine derivatives . Derivatives like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are synthesized by functionalizing the morpholine ring with fluorobenzyl groups, followed by amination steps .

Basic: How is nuclear magnetic resonance (NMR) spectroscopy employed to characterize this compound?

NMR is critical for structural elucidation. For example, H and C NMR confirm the presence of the fluorobenzyl moiety (aromatic protons at δ 7.2–7.4 ppm and fluorine-coupled splitting patterns) and morpholine ring protons (δ 3.5–4.0 ppm). In crystalline forms, NMR can also detect hydrogen bonding interactions, such as C–H···O, which influence molecular packing .

Advanced: How does high-pressure Raman spectroscopy reveal structural transitions in this compound derivatives?

Under pressures up to 3.5 GPa, Raman spectroscopy identifies phase transitions via vibrational mode splitting (e.g., C–H stretching at 2980–3145 cm) and coalescence. Discontinuities in plots at 0.7, 1.7, and 2.5 GPa suggest conformational changes or lattice rearrangements. Complementary techniques like X-ray diffraction are recommended to confirm structural phases .

Advanced: How can contradictions in vibrational data under varying experimental conditions be resolved?

Discrepancies in IR/Raman spectra (e.g., overlapping peaks at 1103–1127 cm under pressure) arise from environmental effects. To resolve these:

- Perform temperature- or pressure-dependent studies to isolate extrinsic effects.

- Use ab-initio calculations to assign intrinsic vibrational modes.

- Cross-validate with dielectric spectroscopy to correlate molecular dynamics with spectral changes .

Basic: What analytical techniques are used to confirm the purity of this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) validates molecular weight (e.g., exact mass 224.12198 g/mol for ), while elemental analysis ensures stoichiometric consistency. Impurity profiling (e.g., Mosapride impurity G) requires LC-MS/MS for trace detection .

Advanced: What is the role of the fluorobenzyl group in modulating biological activity?

The fluorobenzyl moiety enhances lipophilicity and metabolic stability. In cytochrome P450 inhibition studies, analogs like 4-(2-fluorobenzyl)morpholine show selectivity for lung CYP2A13, attributed to fluorine’s electron-withdrawing effects and steric interactions with enzyme active sites. Structure-activity relationship (SAR) studies prioritize halogen positioning (para vs. ortho) for potency .

Methodological: What are best practices for storing this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation. For hygroscopic derivatives, use desiccants and avoid exposure to light. Long-term stability studies recommend periodic NMR or HPLC checks to detect degradation products like sulfonyl derivatives .

Advanced: How are analogs designed for SAR studies targeting specific biological receptors?

Design strategies include:

- Bioisosteric replacement : Substituting morpholine with thiomorpholine or piperazine.

- Halogen scanning : Introducing Cl/Br at benzyl positions to probe steric and electronic effects.

- Chiral synthesis : Resolving racemic mixtures (e.g., 4-(1-(2-chlorophenyl)ethyl)morpholine) to assess enantiomer-specific activity .

Basic: What are the key spectral signatures of this compound in IR and Raman spectroscopy?

- IR : Strong C–F stretch at 1220–1250 cm, morpholine C–O–C asymmetric stretch at 1120–1175 cm.

- Raman : Aromatic C–H stretching (3050–3100 cm) and fluorobenzyl ring deformation modes (620–680 cm). Pressure-induced shifts in these bands indicate lattice strain .

Advanced: How is crystallographic data interpreted to elucidate the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C–F ≈ 1.35 Å) and torsion angles. For example, in methanol solvates, intermolecular C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice. Disorder in solvent molecules (e.g., methanol) is resolved using SQUEEZE algorithms in refinement software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.